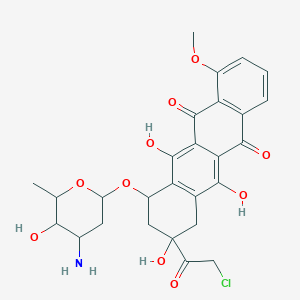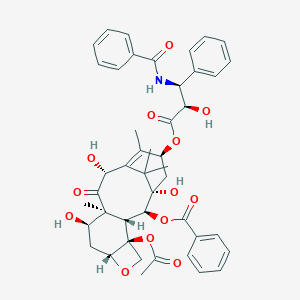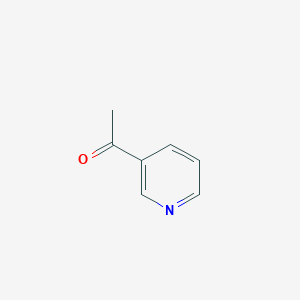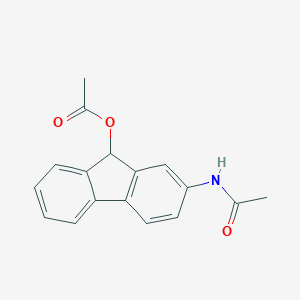
dl-Norepinephrinhydrochlorid
Übersicht
Beschreibung
dl-Arterenol hydrochloride: dl-Norepinephrine hydrochloride , is a synthetic compound that mimics the naturally occurring neurotransmitter norepinephrine. It is a racemic mixture, containing equal parts of the L-enantiomer (naturally occurring) and the D-enantiomer (synthetic). This compound is involved in various physiological functions, including blood pressure regulation, heart rate, and the fight-or-flight response .
Wissenschaftliche Forschungsanwendungen
dl-Arterenol hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis.
Biology: Studied for its role in neurotransmission and its effects on the nervous system.
Medicine: Used in research related to cardiovascular diseases, blood pressure regulation, and heart rate control.
Industry: Utilized in the development of pharmaceuticals and other chemical products .
Wirkmechanismus
Target of Action
dl-Norepinephrine hydrochloride, also known as DL-Norepinephrine (hydrochloride), 4-(2-amino-1-hydroxyethyl)benzene-1,2-diol hydrochloride, dl-Arterenol hydrochloride, or dl-Noradrenaline hydrochloride, primarily targets α1 and β1 adrenoceptors . These receptors are part of the sympathetic nervous system and play crucial roles in regulating cardiovascular, respiratory, and metabolic functions .
Mode of Action
dl-Norepinephrine hydrochloride functions as a peripheral vasoconstrictor by acting on alpha-adrenergic receptors . It is also an inotropic stimulator of the heart and dilator of coronary arteries due to its activity at the beta-adrenergic receptors . This compound mimics the sympathomimetic actions of the endogenous norepinephrine .
Biochemical Pathways
The interaction of dl-Norepinephrine hydrochloride with α1 and β1 adrenoceptors triggers intracellular signaling processes mediated by G-proteins . This leads to a myriad of cardiovascular effects, including increased contractility and heart rate, as well as vasoconstriction . These effects result in increased systemic blood pressure and coronary blood flow .
Pharmacokinetics
dl-Norepinephrine hydrochloride is metabolized by the enzymes monoaminoxidase and catechol-O-methyltransferase, or by reuptake into nerve terminals . Its pharmacokinetics can be modeled with a one-compartment linear model and first-order elimination . The pharmacodynamic response of norepinephrine is highly variable, depending mainly on the severity of illness .
Result of Action
The primary result of dl-Norepinephrine hydrochloride’s action is the increase in systemic blood pressure and coronary blood flow . This is achieved through the compound’s vasoconstrictive effect on peripheral blood vessels and its inotropic effect on the heart . It also has an increasing effect on subendocardial oxygen tension .
Action Environment
The pharmacodynamic response of dl-Norepinephrine hydrochloride can be influenced by various environmental factors. For instance, in shock states, multiple factors may blunt its pressor effect, including acidosis, hypoxia, hypocalcemia, relative steroid deficiency, and receptors down-regulation . Therefore, the compound’s action, efficacy, and stability can be significantly affected by the physiological state of the patient .
Biochemische Analyse
Biochemical Properties
dl-Norepinephrine hydrochloride plays a significant role in biochemical reactions. It interacts with α1 and β1 adrenoceptors . The interaction with these receptors leads to various physiological responses, including the regulation of heart rate, blood pressure, and glucose metabolism .
Cellular Effects
dl-Norepinephrine hydrochloride has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it functions as a peripheral vasoconstrictor by acting on alpha-adrenergic receptors .
Molecular Mechanism
The mechanism of action of dl-Norepinephrine hydrochloride involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It functions as a peripheral vasoconstrictor by acting on alpha-adrenergic receptors . It is also an inotropic stimulator of the heart and dilator of coronary arteries as a result of its activity at the beta-adrenergic receptors .
Temporal Effects in Laboratory Settings
The effects of dl-Norepinephrine hydrochloride over time in laboratory settings have been observed in various studies. For instance, it has been used to investigate the effects of adrenergic drugs on lantern of larval fly .
Dosage Effects in Animal Models
The effects of dl-Norepinephrine hydrochloride vary with different dosages in animal models. For example, in a study involving healthy dogs anesthetized with isoflurane, dl-Norepinephrine hydrochloride was administered at three doses: low, medium, and high. The study found significant increases in systolic and mean arterial pressure with medium and high dose treatments .
Metabolic Pathways
dl-Norepinephrine hydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: dl-Arterenol hydrochloride can be synthesized through various chemical reactions. A common method involves the condensation of vanillin with ethanolamine, followed by a series of reduction and protection-deprotection steps. Another method involves reacting 3,4-dihydroxy-α-haloacetophenone with hexamethylenetetramine to provide a hexamine salt, followed by hydrolysis and hydrogenation .
Industrial Production Methods: Industrial production of dl-Arterenol hydrochloride typically involves large-scale synthesis using the aforementioned methods, ensuring high purity and yield. The process may include additional purification steps such as crystallization and recrystallization to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions: dl-Arterenol hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form dihydroxy derivatives.
Substitution: It can undergo substitution reactions, particularly at the hydroxyl groups on the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and sulfonyl chlorides.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydroxy derivatives.
Substitution: Halogenated or sulfonated derivatives.
Vergleich Mit ähnlichen Verbindungen
L-Norepinephrine hydrochloride: The naturally occurring enantiomer of dl-Arterenol hydrochloride.
Epinephrine hydrochloride: Another catecholamine with similar physiological effects but different receptor affinities.
Dopamine hydrochloride: A precursor to norepinephrine with distinct physiological roles .
Uniqueness: dl-Arterenol hydrochloride is unique due to its racemic nature, containing both L- and D-enantiomers. This allows it to mimic the effects of naturally occurring norepinephrine while also providing insights into the effects of the synthetic enantiomer .
Eigenschaften
IUPAC Name |
4-(2-amino-1-hydroxyethyl)benzene-1,2-diol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3.ClH/c9-4-8(12)5-1-2-6(10)7(11)3-5;/h1-3,8,10-12H,4,9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQTFHMSZCSUVEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(CN)O)O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80954552 | |
| Record name | Norepinephrine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80954552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55-27-6, 329-56-6 | |
| Record name | (±)-Norepinephrine hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55-27-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (+-)-Noradrenaline hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000055276 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | dl-Arterenol hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7930 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Norepinephrine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80954552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DL-α-(aminomethyl)-3,4-dihydroxybenzyl alcohol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.209 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NOREPINEPHRINE HYDROCHLORIDE, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7W3827X38V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does dl-Noradrenaline hydrochloride interact with the cardiovascular system?
A1: [dl-Noradrenaline hydrochloride induces vasoconstriction in both canine femoral arteries and veins, indicating its action on alpha-adrenergic receptors within the vasculature []]. [The research suggests a greater prevalence of alpha1-adrenoceptors in both arteries and veins, with a possible minor presence of alpha2-adrenoceptors in veins []]. This vasoconstrictive effect leads to an increase in perfusion pressure in isolated vessel preparations [].
Q2: Are there differences in the vascular response to dl-Noradrenaline hydrochloride between arteries and veins?
A2: [Yes, although dl-Noradrenaline hydrochloride induces vasoconstriction in both canine femoral arteries and veins, the sensitivity to other vasoactive substances differs between them []]. [For instance, serotonin elicits significantly stronger vasoconstriction in arteries compared to veins, suggesting a difference in the density and/or subtype of serotonin receptors []]. [Conversely, histamine and adenosine-5'-triphosphate (ATP) exhibit more potent vasoconstriction in veins than in arteries, indicating variations in purinergic receptor distribution []].
Q3: Can dl-Noradrenaline hydrochloride form complexes with other molecules?
A3: [Yes, research has shown that dl-Noradrenaline hydrochloride can form a 1:1 complex with cyclo(L-Phe-L-Pro)4 []]. [This complex is stabilized by hydrogen bonds between the carbonyl groups of specific phenylalanine and proline residues in the cyclic peptide and the ammonium group of dl-Noradrenaline hydrochloride []].
Q4: How is dl-Noradrenaline hydrochloride metabolized and excreted in humans?
A4: [Following intravenous infusion of dl-Noradrenaline hydrochloride in humans, it is primarily excreted in urine, with typical daily amounts ranging from 20-40 μg []]. [This output can significantly increase under specific conditions like intense physical activity or in the presence of a pheochromocytoma []].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


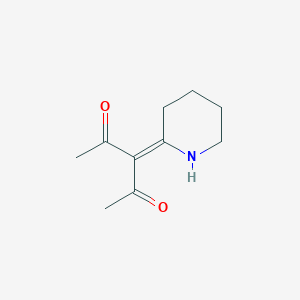
![2-[3-(4-phenylmethoxyphenyl)propylamino]ethanol](/img/structure/B27605.png)



